mGlu8a Agonist Potency: Diastereomer Comparison
The (2S,4R) isomer (compound 1) functions as a partial agonist at the cloned mGlu8a receptor with an EC50 value of 69 μM, whereas the (2S,4S) isomer (compound 2) acts as a full agonist with a modestly improved EC50 of 53 μM [1]. Both compounds exhibit approximately 10-fold lower affinity than L-glutamate in the same mGlu2R assay, confirming that neither stereoisomer fully recapitulates endogenous ligand potency [1].
| Evidence Dimension | mGlu8a receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 69 μM (partial agonist) |
| Comparator Or Baseline | (2S,4S)-4-hydroxyglutamate: 53 μM (full agonist); L-glutamate: ~10-fold more potent at mGlu2R |
| Quantified Difference | (2S,4S) isomer is 1.3-fold more potent than (2S,4R) at mGlu8aR; (2S,4R) exhibits partial agonism vs. full agonism |
| Conditions | Cloned mGlu8a receptor expressed in heterologous system; dose-response agonist assay |
Why This Matters
Investigators requiring partial agonist activity at mGlu8aR rather than full agonism, or those conducting SAR studies probing 4-proR substitution effects on receptor activation, should select the (2S,4R) stereoisomer specifically.
- [1] Bessis, A.-S., et al. (2001). New probes of the agonist binding site of metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1785-1788. View Source
